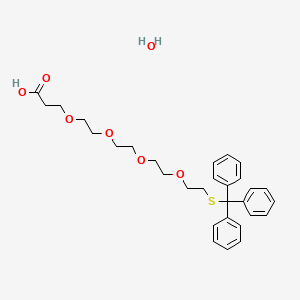
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate” is an organic compound with the molecular formula C30H38O7S and a molecular weight of 542.69 . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with four ether groups (tetraoxa), a carboxylic acid group at one end, and a trityl mercapto group at the other .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 46-54°C . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
Novel Compound Synthesis
A study on the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol highlights a process involving esterification, mesylation, azide substitution, reduction, and hydrolysis. The process is notable for its high yields and introduces a new route for synthesizing this class of compounds, which could have implications for the synthesis of related compounds including 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate (Wu, Xi, & Ji, 2016).
Biochemical Research
In the realm of biochemical research, compounds structurally related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate have been instrumental in understanding lipid metabolism and enzyme function. For instance, studies on the transformation of arachidonic acid hydroperoxides by liver microsomal cytochrome P-450 into epoxyhydroxy and trihydroxy fatty acids shed light on the enzyme's role in metabolizing arachidonic acid derivatives. These findings have broader implications for understanding the metabolic pathways of fatty acids and their physiological roles (Weiss, Arnold, & Estabrook, 1987).
Enzymatic Studies
The general synthesis of persistent trityl radicals, including derivatives related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate, for EPR imaging of biological systems illustrates the compound's potential application in enzymatic studies and imaging. This synthesis avoids toxic compounds and sensitive intermediates, demonstrating an efficient pathway for producing trityl radicals useful in exploring enzymatic reactions and biological imaging (Reddy, Iwama, Halpern, & Rawal, 2002).
Material Science
In material science, the electrode potential effect on the surface pKa of a self-assembled monolayer (SAM) of related compounds on a gold/quartz crystal microbalance electrode offers insights into the acid/base properties of SAMs. This study reveals that the surface properties can be controlled by electrode potential, which could influence the development of sensors and interfaces based on SAMs of similar compounds (Sugihara, Shimazu, & Uosaki, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKFJOUHFJFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589238 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate | |
CAS RN |
882847-05-4 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














